molecular formula C18H21ClN2 B12922460 7-Chloro-9-piperidin-1-yl-1,2,3,4-tetrahydroacridine CAS No. 5398-80-1

7-Chloro-9-piperidin-1-yl-1,2,3,4-tetrahydroacridine

Cat. No.: B12922460
CAS No.: 5398-80-1
M. Wt: 300.8 g/mol
InChI Key: RWJVTVGKOUTVRB-UHFFFAOYSA-N
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Description

7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Its structure consists of a chloro-substituted acridine core with a piperidine moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-chloro-1,2,3,4-tetrahydroacridine.

    Piperidine Substitution: The chloro-substituted acridine is then reacted with piperidine under specific conditions to introduce the piperidin-1-yl group at the 9-position.

The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the substitution reaction. Catalysts or bases, such as potassium carbonate, can be used to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of 7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis: Large quantities of the starting materials are reacted in reactors designed for high-volume production.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.

    Quality Control: Analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acridine derivatives.

    Reduction: Reduction reactions can modify the acridine core or the piperidine moiety.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while substitution reactions can produce a variety of functionalized acridine derivatives.

Scientific Research Applications

7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit acetylcholinesterase.

    Biological Studies: The compound is used in studies exploring its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: Researchers use it to probe the mechanisms of action of acridine-based compounds in biological systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine involves its interaction with molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of Alzheimer’s disease. The piperidine moiety enhances its binding affinity and selectivity for the enzyme, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Tacrine: An earlier acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Donepezil: Another acetylcholinesterase inhibitor with a different chemical structure but similar therapeutic use.

    Galantamine: A natural product-based acetylcholinesterase inhibitor.

Uniqueness

7-chloro-9-(piperidin-1-yl)-1,2,3,4-tetrahydroacridine is unique due to its specific structural features, such as the chloro-substituted acridine core and the piperidine moiety. These features contribute to its distinct pharmacological profile, including improved binding affinity and selectivity for acetylcholinesterase compared to other inhibitors.

Properties

CAS No.

5398-80-1

Molecular Formula

C18H21ClN2

Molecular Weight

300.8 g/mol

IUPAC Name

7-chloro-9-piperidin-1-yl-1,2,3,4-tetrahydroacridine

InChI

InChI=1S/C18H21ClN2/c19-13-8-9-17-15(12-13)18(21-10-4-1-5-11-21)14-6-2-3-7-16(14)20-17/h8-9,12H,1-7,10-11H2

InChI Key

RWJVTVGKOUTVRB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C3CCCCC3=NC4=C2C=C(C=C4)Cl

Origin of Product

United States

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